![molecular formula C25H52O2Si B14235652 Dimethyl(octadecyl)[(oxan-2-yl)oxy]silane CAS No. 544715-95-9](/img/structure/B14235652.png)
Dimethyl(octadecyl)[(oxan-2-yl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(octadecyl)[(oxan-2-yl)oxy]silane is an organosilicon compound with the molecular formula C25H52O2Si. It is characterized by the presence of a dimethylsilane group, an octadecyl chain, and an oxan-2-yl-oxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(octadecyl)[(oxan-2-yl)oxy]silane typically involves the reaction of octadecylsilane with oxan-2-ol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Octadecylsilane} + \text{Oxan-2-ol} \xrightarrow{\text{Catalyst}} \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, distillation, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(octadecyl)[(oxan-2-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the reaction conditions and reagents used .
Scientific Research Applications
Dimethyl(octadecyl)[(oxan-2-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surface modifier for materials.
Biology: Employed in the modification of biomolecules and as a component in biosensors.
Medicine: Investigated for its potential use in drug delivery systems and as a coating for medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which Dimethyl(octadecyl)[(oxan-2-yl)oxy]silane exerts its effects involves interactions with molecular targets such as proteins, enzymes, and cell membranes. The compound can modify the surface properties of materials, enhance hydrophobicity, and improve biocompatibility. These interactions are mediated through the formation of covalent bonds and non-covalent interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
Octadecylsilane: Similar in structure but lacks the oxan-2-yl-oxy group.
Dimethyloctadecylsilane: Contains a dimethylsilane group and an octadecyl chain but no oxan-2-yl-oxy group.
Trichloro(octadecyl)silane: Contains a trichlorosilane group instead of a dimethylsilane group.
Uniqueness
Dimethyl(octadecyl)[(oxan-2-yl)oxy]silane is unique due to the presence of the oxan-2-yl-oxy group, which imparts distinct chemical properties and enhances its versatility in various applications. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and functionality.
Properties
CAS No. |
544715-95-9 |
|---|---|
Molecular Formula |
C25H52O2Si |
Molecular Weight |
412.8 g/mol |
IUPAC Name |
dimethyl-octadecyl-(oxan-2-yloxy)silane |
InChI |
InChI=1S/C25H52O2Si/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24-28(2,3)27-25-22-19-20-23-26-25/h25H,4-24H2,1-3H3 |
InChI Key |
LIXNRVVLORMCOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](C)(C)OC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Methylselanyl)methyl]pyridine](/img/structure/B14235574.png)
![4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14235580.png)
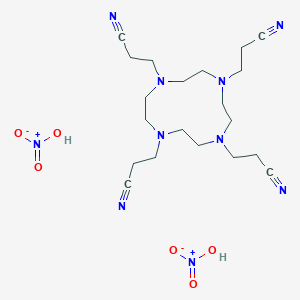
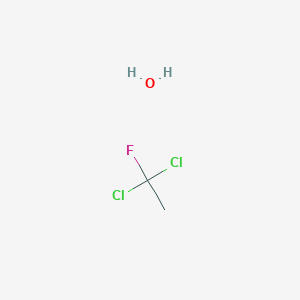
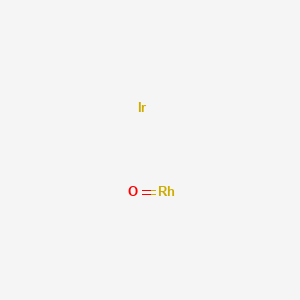
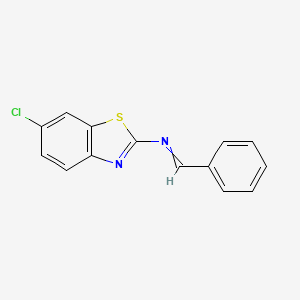
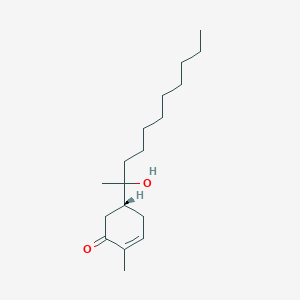
![Dibenzo[b,d]furan-1-sulfonic acid](/img/structure/B14235622.png)

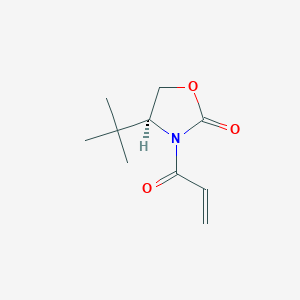
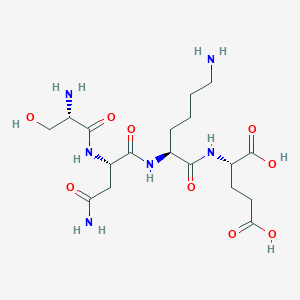
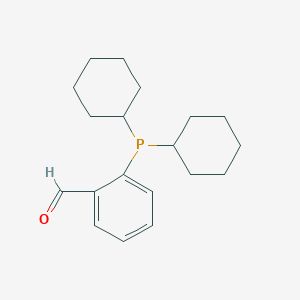

![Benzamide, N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]-](/img/structure/B14235656.png)
